Trimethylsilyl benzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of trimethylsilyl benzenesulfonate derivatives involves several innovative methods. For instance, the synthesis of 2-(trimethylsilyl)ethyl benzenesulfenate is achieved by reacting with halides in the presence of tetrabutylammonium fluoride (TBAF), leading to phenyl sulfoxides as the main product . Another approach involves the condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with sulfonyl chlorides to directly synthesize 2,4-diketosulfones . Additionally, a practical synthesis of 1,2-bis(trimethylsilyl)benzene derivatives from dichlorobenzenes has been developed using a hybrid metal of Mg and CuCl in the presence of LiCl .
Molecular Structure Analysis
The molecular structure of trimethylsilyl benzenesulfonate derivatives is crucial for their reactivity. The presence of the trimethylsilyl group in these compounds significantly influences their chemical behavior. For example, 1,2-bis(trimethylsilyl)benzenes are key starting materials for the synthesis of various functionalized derivatives through Diels-Alder or C-H activation reactions . The molecular structure also allows for the generation of benzynes from stable 2-(trimethylsilyl)phenyl trimethylsilyl ethers through a domino reaction involving O-desilylation and subsequent reactions .
Chemical Reactions Analysis
Trimethylsilyl benzenesulfonate derivatives participate in a variety of chemical reactions. They have been used as benzyne precursors in cycloaddition reactions to prepare heterocyclic molecules . A domino process involving nonafluorobutanesulfonyl fluoride has been employed to generate benzynes from o-(trimethylsilyl)phenols, which then undergo further reactions to yield polysubstituted benzenes . Additionally, trans-1-benzenesulfonyl-2-(trimethylsilyl)ethylene acts as a Diels-Alder dienophile equivalent, entering into cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylsilyl benzenesulfonate derivatives are influenced by their molecular structure. Photolytic reactions of bis(trimethylsilyl)mercury with aromatic compounds like benzene and toluene result in homolytic aromatic substitution, demonstrating the reactivity of trimethylsilyl radicals . Furthermore, (E)- and (Z)-1-benzenesulfonyl-4-trimethylsilyl-2-butenes have been used as synthons for (E)-1-(1,3-butadienyl), showcasing their versatility in organic synthesis .
Scientific Research Applications
Alternative to Triflates in Benzyne Generation : Kovács et al. (2012) demonstrated the use of o-(trimethylsilyl)aryl imidazolylsulfonates as an efficient alternative for generating benzynes, a class of highly reactive intermediates in organic synthesis. This method offers an advantage over traditional ortho TMS triflates by eliminating the formation of potentially genotoxic trifluoromethanesulfonate side products (Kovács et al., 2012).
Domino Process for Benzyne Preparation : Ikawa et al. (2011) reported the generation of benzynes from o-(trimethylsilyl)phenols using a domino process involving nonaflation and fluoride ion attack. This method allowed for the creation of polysubstituted benzenes (Ikawa et al., 2011).
Diels-Alder Cycloadditions : Paquette and Williams (1982) explored the use of trans-1-benzenesulfonyl-2-(trimethylsilyl)ethylene in Diels-Alder cycloadditions, a key reaction in organic chemistry. Their research provided synthetic equivalents for acetylene and monosubstituted acetylenes (Paquette & Williams, 1982).
Preparation of Phenyl Sulfoxides and Alcohols : Oida et al. (1991) showed the application of 2-(trimethylsilyl)ethyl benzenesulfenate in reacting with various halides to produce phenyl sulfoxides. Similarly, they synthesized alcohols using 2-(trimethylsilyl)ethyl benzeneselenenate (Oida et al., 1991).
Functionalization of 1,3-Disubstituted Benzenes : Bennetau et al. (1993) investigated the functionalization of 1,3-disubstituted benzenes using 2-trimethylsilyl intermediates, providing an effective approach for the synthesis of trisubstituted benzenes (Bennetau et al., 1993).
Synthesis of Functionalized 1,2-Bis(trimethylsilyl)benzenes : Reus et al. (2012) developed methods for synthesizing functionalized 1,2-bis(trimethylsilyl)benzenes, important for the creation of benzyne precursors and Lewis acid catalysts (Reus et al., 2012).
Catalysis in Cyanosilylation of Aldehydes : Mahmoud et al. (2016) described the use of copper(II) and nickel(II) salts with sodium 2-(2-(2,4-dioxopentan-3-ylidene)hydrazinyl) benzenesulfonate as efficient catalysts for cyanosilylation reactions involving trimethylsilyl cyanide (Mahmoud et al., 2016).
Future Directions
properties
IUPAC Name |
trimethylsilyl benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3SSi/c1-14(2,3)12-13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUPGHJJFSUZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170548 | |
Record name | Trimethylsilyl benzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl benzenesulfonate | |
CAS RN |
17882-06-3 | |
Record name | Silanol, 1,1,1-trimethyl-, 1-benzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17882-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl benzenesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylsilyl benzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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